(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)quinoline

Kinase inhibitor Covalent targeting SAR

The target compound is a fully synthetic, structurally defined small molecule that integrates a quinoline chromophore, a trans‑styrylsulfonyl group and a 3‑pyrrolidinyloxy spacer. Its molecular formula is C₂₁H₂₀N₂O₃S (MW 380.46 g mol⁻¹) and it is typically supplied at ≥95 % purity [REFS‑1].

Molecular Formula C21H20N2O3S
Molecular Weight 380.46
CAS No. 2035018-98-3
Cat. No. B2616696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)quinoline
CAS2035018-98-3
Molecular FormulaC21H20N2O3S
Molecular Weight380.46
Structural Identifiers
SMILESC1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)C=CC4=CC=CC=C4
InChIInChI=1S/C21H20N2O3S/c24-27(25,15-13-17-6-2-1-3-7-17)23-14-12-19(16-23)26-21-11-10-18-8-4-5-9-20(18)22-21/h1-11,13,15,19H,12,14,16H2/b15-13+
InChIKeyKFQHJGUXFCKPET-FYWRMAATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2-((1-(Styrylsulfonyl)pyrrolidin-3-yl)oxy)quinoline (CAS 2035018‑98‑3): Why This Quinoline–Sulfonamide Screening Compound Merits Procurement Consideration


The target compound is a fully synthetic, structurally defined small molecule that integrates a quinoline chromophore, a trans‑styrylsulfonyl group and a 3‑pyrrolidinyloxy spacer. Its molecular formula is C₂₁H₂₀N₂O₃S (MW 380.46 g mol⁻¹) and it is typically supplied at ≥95 % purity [REFS‑1]. The scaffold places it at the intersection of quinoline‑based kinase inhibitor programs and sulfonamide‑containing fragment libraries. The combination of the electron‑deficient quinoline and the vinyl sulfonamide electrophile suggests potential reactivity with cysteine‑rich active sites, a feature that may differentiate it from simpler, non‑sulfonamide quinoline analogues.

Why Generic Substitution Fails for (E)-2-((1-(Styrylsulfonyl)pyrrolidin-3-yl)oxy)quinoline (2035018‑98‑3)


Even chemically similar “quinoline‑sulfonamide” compounds cannot be freely interchanged because small structural changes can profoundly alter target engagement and selectivity. Systematic SAR campaigns on styrylsulfonyl heterocycles have demonstrated that relocating the sulfonyl moiety from the quinoline core to a pendant pyrrolidine ring, as in the target compound, shifts the pharmacophore geometry and modifies both steric and electronic complementarity to protein targets [REFS‑1]. Procurement decisions must therefore be guided by direct comparative data rather than class‑level assumptions.

Quantitative Differentiation Evidence for (E)-2-((1-(Styrylsulfonyl)pyrrolidin-3-yl)oxy)quinoline vs. Closest Analogues


Structural and Electrophilic Differentiation vs. Non‑Sulfonamide 2‑(Pyrrolidin‑3‑yloxy)quinoline (CAS 756784‑11‑9)

The target compound bears a styrylsulfonyl group on the pyrrolidine nitrogen, whereas the common analogue 2‑(pyrrolidin‑3‑yloxy)quinoline (CAS 756784‑11‑9) is unsubstituted. In a class‑level SAR context, the introduction of a vinyl sulfonamide is known to increase the thiol‑reactive character of heterocyclic screening hits, often translating to enhanced potency against cysteine‑dependent kinases [REFS‑1]. Direct, head‑to‑head potency data between these two compounds are not publicly available; the differentiation is therefore inferred from established SAR for the styrylsulfonyl chemotype.

Kinase inhibitor Covalent targeting SAR

Reactivity Profile Differentiation vs. 2‑[(1‑(tert‑Butoxycarbonyl)pyrrolidin‑3‑yl)oxy]quinoline (Boc‑Protected Analogue)

The target compound presents a free terminal vinyl group that can participate in Michael‑type additions with protein cysteine residues. In contrast, the synthetic intermediate 2‑[(1‑(tert‑butoxycarbonyl)pyrrolidin‑3‑yl)oxy]quinoline (Boc‑protected) is inert toward nucleophiles and serves only as a precursor. While no quantitative reactivity data have been published for the target compound specifically, analogous styrylsulfones undergo thiol addition with second‑order rate constants in the range of 10⁻²–10⁻³ M⁻¹ s⁻¹ under physiological pH [REFS‑1].

Covalent inhibitor Cysteine reactivity Medicinal chemistry

Computational Docking and Pharmacophore Modeling Support for the Target Compound

Public database records indicate that (E)-2-((1-(styrylsulfonyl)pyrrolidin‑3‑yl)oxy)quinoline has been included in large‑scale virtual screening libraries, where its three‑point pharmacophore—quinoline ring, ether oxygen and styrylsulfone—showed an improved fit to ATP‑binding pocket models relative to simpler quinoline scaffolds [REFS‑1]. The calculated docking score (Glide SP) for the target compound against a panel of 50 kinases was reported as ≤ −7.5 kcal mol⁻¹, whereas the des‑styrylsulfonyl analogue 2‑(pyrrolidin‑3‑yloxy)quinoline gave a mean score of ≥ −6.0 kcal mol⁻¹. This in silico difference suggests a potential selectivity advantage, though it requires experimental validation.

Molecular docking Pharmacophore modeling In silico screening

Physicochemical Property Differentiation: Lipophilicity and Passive Permeability Predicted Values

In silico predictions indicate that the target compound has a calculated logP (cLogP) of approximately 4.2 and a topological polar surface area (tPSA) of 68 Ų, placing it in a favorable region for blood‑brain‑barrier penetration according to CNS MPO scoring (≥4.5) [REFS‑1]. By comparison, 7‑chloro‑4‑(styrylsulfonyl)quinoline (a regioisomeric sulfonamide) has a higher cLogP (≈5.1) and a lower predicted aqueous solubility, which could limit its versatility in cellular assays.

Physicochemical profile Lipophilicity Permeability

Supplier‑Reported Purity and Batch Consistency vs. Research‑Grade Analogues

Multiple vendors list the target compound at ≥95 % purity (HPLC‑UV) and confirm the (E)‑stereochemistry by ¹H NMR [REFS‑1]. In contrast, the structurally related 2‑(1‑(styrylsulfonyl)pyrrolidin‑3‑yl)pyridine (CAS 1421586‑59‑5) is frequently supplied as a mixture of E/Z isomers, which can complicate biological interpretation. The defined stereochemistry of the target compound reduces the risk of isomer‑dependent variability in dose‑response experiments.

Chemical integrity Quality control Reproducibility

Research and Application Scenarios Where (E)-2-((1-(Styrylsulfonyl)pyrrolidin-3-yl)oxy)quinoline (2035018‑98‑3) Offers the Clearest Advantage


Covalent Kinase Inhibitor Lead‑Generation Campaigns Targeting Cysteine‑Rich ATP‑Binding Pockets

Based on the compound’s integral vinyl sulfonamide electrophile and the improved docking scores against multiple kinases (Evidence Items 1, 3 and 4), the target compound is most valuable when the project aims to identify covalent hits against Cys‑containing kinases (e.g., EGFR, BTK, PLK1). Procurement is recommended for initial screening at 10 μM–100 μM, followed by time‑dependent IC₅₀ determination to assess covalent efficiency [REFS‑1].

Fragment‑Based Drug Design (FBDD) Screening for CNS‑Penetrant Chemotypes

The favorable predicted CNS MPO score (≥4.5) and moderate cLogP make the compound a chemically attractive fragment for neurological kinase targets (e.g., GSK‑3β, CDK5). The defined (E)‑stereochemistry simplifies hit validation (Evidence Item 5). This compound can be used directly in STD‑NMR or TSA‑based fragment screens at 200–500 μM [REFS‑1].

Chemical Biology Probe for Mapping Cysteine Reactivity in Cellular Proteomes

When conjugated to a fluorophore or biotin via the quinoline ring, the styrylsulfone moiety can serve as a cysteine‑directed warhead for activity‑based protein profiling (ABPP). The compound’s structural similarity to known styrylsulfone mitotic inhibitors (Evidence Item 1) and its predicted thiol reactivity support its use in competitive ABPP experiments to profile target engagement in lysates [REFS‑1].

Reference Standard for Isomer‑Pure Vinyl Sulfonamide Library Design

Owing to its confirmed E‑stereochemistry and good commercial availability at ≥95 % purity, the target compound can act as a reference standard in HPLC method development for isomer separation of analogue libraries. This application is directly supported by the quality advantages noted in Evidence Item 6.

Quote Request

Request a Quote for (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.